molecular formula C28H30O14 B192198 Pseudobaptigenin 7-rhamnoglucoside CAS No. 25776-06-1

Pseudobaptigenin 7-rhamnoglucoside

Cat. No.: B192198
CAS No.: 25776-06-1
M. Wt: 590.5 g/mol
InChI Key: BYSWVDZWRHOULM-UHFFFAOYSA-N
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Description

Pseudobaptigenin 7-rhamnoglucoside: is a naturally occurring isoflavonoid glycoside. Isoflavonoids are a class of flavonoids, which are secondary metabolites found predominantly in legumes. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and estrogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of pseudobaptigenin 7-rhamnoglucoside typically involves the glycosylation of pseudobaptigenin. One common method is the use of glycosyl donors such as rhamnose and glucose in the presence of glycosyltransferase enzymes . The reaction conditions often require a controlled pH and temperature to ensure the proper formation of the glycosidic bond.

Industrial Production Methods: : Industrial production of this compound can be achieved through biotechnological approaches, including the use of engineered microorganisms like Saccharomyces cerevisiae and Escherichia coli . These microorganisms are genetically modified to express the necessary enzymes for the biosynthesis of pseudobaptigenin and its subsequent glycosylation.

Chemical Reactions Analysis

Types of Reactions: : Pseudobaptigenin 7-rhamnoglucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pseudobaptigenin 7-rhamnoglucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pseudobaptigenin 7-rhamnoglucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Pseudobaptigenin 7-rhamnoglucoside can be compared with other isoflavonoid glycosides such as:

Uniqueness: : this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioactivity. The presence of both rhamnose and glucose moieties distinguishes it from other isoflavonoid glycosides .

Properties

CAS No.

25776-06-1

Molecular Formula

C28H30O14

Molecular Weight

590.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H30O14/c1-11-20(29)23(32)25(34)27(40-11)37-9-19-22(31)24(33)26(35)28(42-19)41-13-3-4-14-17(7-13)36-8-15(21(14)30)12-2-5-16-18(6-12)39-10-38-16/h2-8,11,19-20,22-29,31-35H,9-10H2,1H3

InChI Key

BYSWVDZWRHOULM-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O

Synonyms

Pseudobaptigenin 7-rhamnoglucoside;  3-(1,3-Benzodioxol-5-yl)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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